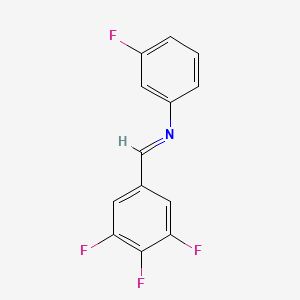
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline: is an organic compound with the molecular formula C13H7F4N It is characterized by the presence of a fluorine atom on the aniline ring and three fluorine atoms on the benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline typically involves the condensation reaction between 3-fluoroaniline and 3,4,5-trifluorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while reduction can produce fluorinated anilines.
Scientific Research Applications
Chemistry: 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and durability.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,4,5-Trifluoroaniline
- 3-Fluoroaniline
- 3,4,5-Trifluorobenzaldehyde
Comparison: Compared to similar compounds, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is unique due to the presence of both fluorinated aniline and benzylidene groups. This dual fluorination enhances its chemical reactivity and potential applications in various fields. The compound’s unique structure also imparts distinct physical and chemical properties, such as increased lipophilicity and stability.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIHZBYUWZWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743476 |
Source


|
| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202493-05-7 |
Source


|
| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
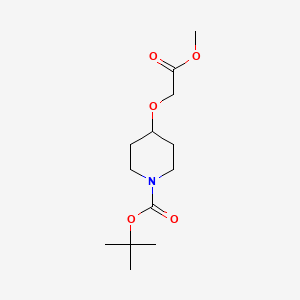
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
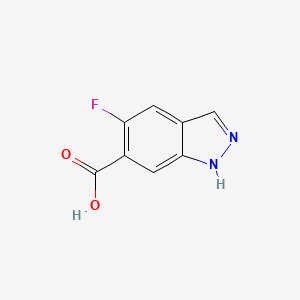
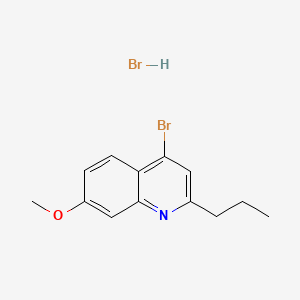
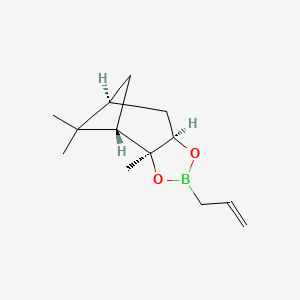

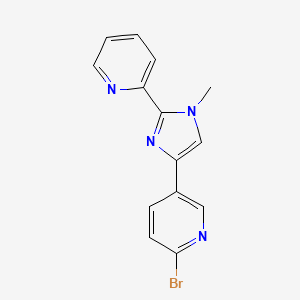
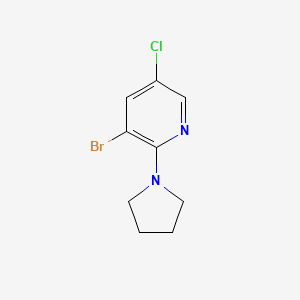
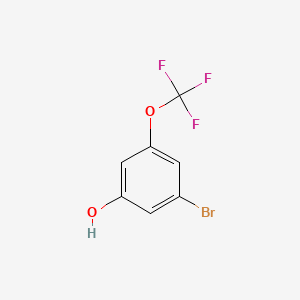
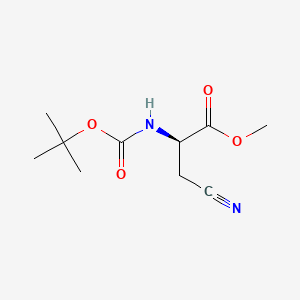
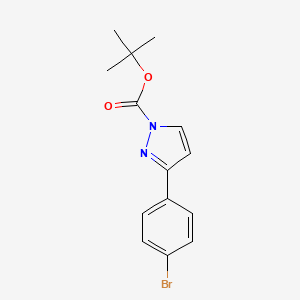
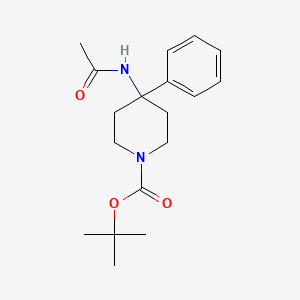
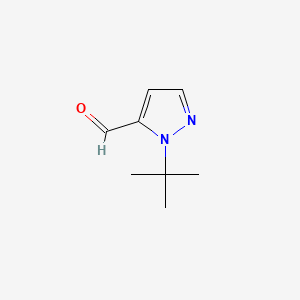
![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/new.no-structure.jpg)
